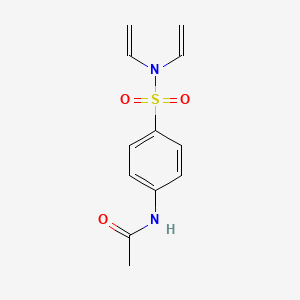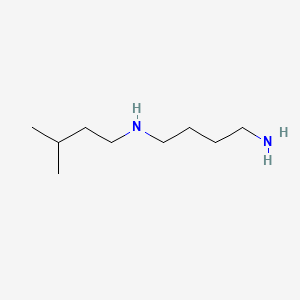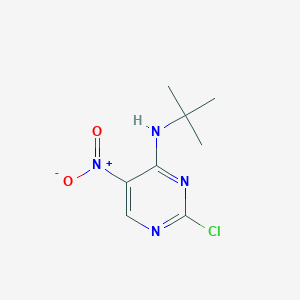![molecular formula C3HAgF6O4S2 B13782467 Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- CAS No. 68785-05-7](/img/structure/B13782467.png)
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is a silver-based salt widely used in various scientific and industrial applications. This compound is known for its role as a catalyst in organic synthesis and its use in the extraction and separation of olefins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- typically involves the reaction of silver salts with bis(trifluoromethylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
化学反応の分析
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
科学的研究の応用
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the regioselective alkylation of indole derivatives.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
作用機序
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
- Silver bis(trifluoromethanesulfonyl)imide
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
Uniqueness
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is unique due to its specific structure and the presence of the trifluoromethylsulfonyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and selectivity in organic synthesis .
特性
CAS番号 |
68785-05-7 |
|---|---|
分子式 |
C3HAgF6O4S2 |
分子量 |
387.0 g/mol |
IUPAC名 |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
InChIキー |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
正規SMILES |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)





